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Compound of Interest

Compound Name: Aminoacyl tRNA synthetase-IN-2

Cat. No.: B12404397 Get Quote

Disclaimer: Information regarding a specific compound designated "Aminoacyl tRNA
synthetase-IN-2" is not publicly available in the reviewed scientific literature and databases.

Therefore, this guide utilizes Tavaborole, a well-characterized, FDA-approved leucyl-tRNA

synthetase (LeuRS) inhibitor, as a representative example to fulfill the core requirements of this

request. The data and protocols presented herein pertain to Tavaborole and serve as an

illustrative framework for the toxicological assessment of an aminoacyl-tRNA synthetase

inhibitor.

Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a class of essential enzymes responsible for the

precise charging of transfer RNAs (tRNAs) with their cognate amino acids, a critical step in

protein biosynthesis.[1] Their universal importance and structural variations between

prokaryotic/eukaryotic and fungal/human enzymes have made them attractive targets for the

development of novel anti-infective agents.[2] Tavaborole (formerly AN2690) is a boron-based

topical antifungal agent that selectively inhibits fungal leucyl-tRNA synthetase.[1] This

document provides a technical overview of the preclinical toxicity profile of Tavaborole, serving

as a model for the initial investigation of toxicity for novel aaRS inhibitors.

Mechanism of Action
Tavaborole exerts its antifungal effect by inhibiting fungal protein synthesis.[1] Specifically, it

targets the leucyl-tRNA synthetase (LeuRS), preventing the ligation of leucine to its

corresponding tRNA.[3] This inhibition is achieved through a novel mechanism where
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Tavaborole forms an adduct with the tRNA in the editing site of the LeuRS enzyme, effectively

trapping the tRNA and halting the aminoacylation cycle.[3] This leads to a depletion of charged

leucyl-tRNA, cessation of protein synthesis, and ultimately, fungal cell death.[1]
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Caption: Mechanism of action of Tavaborole in a fungal cell.

Preclinical Toxicity Profile
A comprehensive suite of preclinical toxicity studies was conducted on Tavaborole to

characterize its safety profile. These studies were performed in various animal models and

followed established regulatory guidelines.

Acute Toxicity
The acute toxicity of Tavaborole has been estimated, providing an initial assessment of its

potential hazard from a single high dose.

Study Type
Route of
Administration

Species Value Reference

Acute Toxicity

Estimate (ATE)
Oral Rat

500.00 mg/kg

body weight
[4]

Acute Toxicity

Estimate (ATE)
Dermal Rabbit

1,100.00 mg/kg

body weight
[4]

Acute Toxicity

Estimate (ATE)

Inhalation (dust,

mist)
Rat 1.50 mg/l/4h [4]

Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted to evaluate the effects of longer-term exposure to

Tavaborole.
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Study Type
Route of
Administrat
ion

Species Duration
Key
Findings

Reference

Chronic

Toxicity
Oral Rat 6 months

The target

organ of

toxicity was

the

nonglandular

stomach,

showing

epithelial

hyperplasia

and

hyperkeratosi

s. This finding

is of unclear

clinical

significance

as this organ

is absent in

humans. The

effects were

reversible.

[5]

Chronic

Toxicity

Dermal Minipig 9 months The primary

target organ

was the skin

at the

application

site,

exhibiting a

dose-

dependent

increase in

irritation.

These effects

[5]
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were

reversible.

Genotoxicity
A battery of in vitro and in vivo assays was performed to assess the genotoxic potential of

Tavaborole.

Assay Type System Result Reference

Ames Assay In vitro Negative [6]

Human Lymphocyte

Chromosomal

Aberration

In vitro Negative [6]

Rat Micronucleus

Assay
In vivo Negative [6]

Carcinogenicity
Long-term carcinogenicity studies were conducted in rodents to evaluate the tumorigenic

potential of Tavaborole.

Study Type
Route of
Administrat
ion

Species Duration Result Reference

Carcinogenici

ty
Oral Rat 2 years

No evidence

of

carcinogenicit

y

[7]

Carcinogenici

ty
Dermal Mouse 2 years

No evidence

of

carcinogenicit

y

[7]
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Reproductive and Developmental Toxicity
A series of studies were conducted to assess the potential effects of Tavaborole on fertility, and

embryonic, and fetal development.

Study Type
Route of
Administration

Species
No Observed
Adverse Effect
Level (NOAEL)

Reference

Fertility and Early

Embryonic

Development

Oral Rat

No effects on

fertility were

observed at

doses up to 300

mg/kg/day.

[8]

Embryo-Fetal

Development
Oral Rat

Maternal and

embryo-fetal

toxicity: 100

mg/kg/day.

Skeletal

malformations

and variations

were observed at

300 mg/kg/day.

[8]

Embryo-Fetal

Development
Oral Rabbit

Maternal and

embryo-fetal

toxicity: 50

mg/kg/day.

[8]

Embryo-Fetal

Development
Dermal Rabbit

Maternal and

embryo-fetal

toxicity: 5%

solution.

[8]

Prenatal and

Postnatal

Development

Oral Rat

Maternal toxicity:

60 mg/kg/day.

Offspring effects:

≥100 mg/kg/day.

[9]
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Clinical Safety
In clinical trials, Tavaborole topical solution was generally well-tolerated.[3] The most commonly

reported adverse reactions were application site reactions.[3]

Adverse Reaction Frequency Reference

Application site exfoliation >1% [3]

Application site erythema >1% [3]

Application site dermatitis >1% [3]

Ingrown toenail >1% [3]

No systemic safety concerns were identified in clinical studies.[10]

Experimental Protocols
While detailed, step-by-step protocols from the nonclinical studies of Tavaborole are

proprietary, the following summaries describe the methodologies for key experiments based on

published literature and regulatory documents.

Prenatal and Postnatal Developmental Toxicity Study in
Rats
This study was designed to assess the effects of Tavaborole on gestation, parturition, and

offspring development.[9]

Test System: Mated female Sprague-Dawley rats (F0 generation).[9]

Dose Groups: 15, 60, or 100 mg/kg/day, and a vehicle control group.[9]

Route of Administration: Oral gavage.[9]

Dosing Period: From gestation day 6 through lactation day 20.[9]

Observations (F0 Females): Clinical signs, body weight, food consumption, gestation length,

and parturition.[9]
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Observations (F1 Offspring): Litter size, viability, body weight, physical and developmental

landmarks, neurobehavioral assessments (e.g., motor activity), and reproductive

performance.[9]

F2 Generation: The F1 generation was mated to produce an F2 generation, and their viability

and growth were assessed.[9]
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Prenatal and Postnatal Developmental Toxicity Study Workflow

Mated F0 Female Rats

Oral Gavage Dosing
(Gestation Day 6 - Lactation Day 20)

Parturition and Rearing of F1 Pups

F0 Female Euthanasia
(Lactation Day 21) Selection of F1 Pups for Further Assessment

F1 Assessments:
- Growth

- Neurobehavior
- Fertility

Mating of F1 Generation

Assessment of F2 Pups
(Survivability and Body Weight)

Study Completion

Click to download full resolution via product page

Caption: Workflow for a prenatal and postnatal developmental toxicity study.
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Genotoxicity Assays
The genotoxicity of Tavaborole was evaluated using a standard battery of tests.[6]

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses various strains of

Salmonella typhimurium and Escherichia coli to detect point mutations. The test compound is

incubated with the bacterial strains, with and without metabolic activation, and the number of

revertant colonies is counted.

Chromosomal Aberration Assay: This in vitro assay is typically conducted using cultured

mammalian cells, such as human peripheral blood lymphocytes. Cells are exposed to the

test compound, with and without metabolic activation, and then harvested and analyzed for

chromosomal damage.

In Vivo Micronucleus Assay: This in vivo test is performed in rodents, typically rats or mice.

The animals are treated with the test compound, and their bone marrow or peripheral blood

is collected and analyzed for the presence of micronuclei in polychromatic erythrocytes,

which is an indicator of chromosomal damage.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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